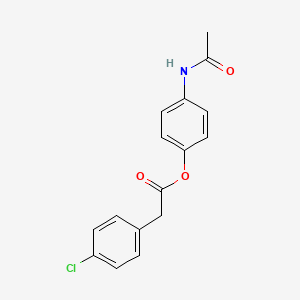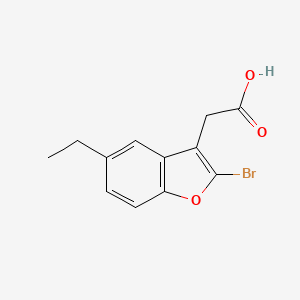![molecular formula C17H26N2O5S B4412834 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B4412834.png)
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide, also known as EMD-1214063, is a chemical compound that is used in scientific research. It is a potent and selective inhibitor of the protein kinase R (PKR), which is involved in the regulation of cellular responses to stress. PKR is a key player in the cellular response to viral infections, inflammation, and other forms of stress. EMD-1214063 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, viral infections, and autoimmune disorders.
Mécanisme D'action
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide exerts its effects by inhibiting the activity of PKR, which is a key regulator of the cellular response to stress. PKR is activated in response to viral infections, inflammation, and other forms of stress, and it phosphorylates a number of cellular proteins, leading to the activation of various signaling pathways.
By inhibiting PKR activity, this compound blocks the activation of these signaling pathways, leading to a reduction in the production of inflammatory cytokines, inhibition of viral replication, and inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to inhibit the phosphorylation of eIF2alpha, a key regulator of protein synthesis, which is activated in response to stress. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that is involved in the regulation of inflammatory cytokine production.
In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth. In viral infections, it has been shown to inhibit viral replication by blocking the translation of viral proteins. In autoimmune disorders, it has been shown to reduce the production of inflammatory cytokines, leading to a reduction in disease severity.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of PKR, which makes it a useful tool for studying the role of PKR in cellular signaling pathways. It has also been shown to have potential therapeutic applications in a variety of diseases, which makes it a promising candidate for drug development.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it is a relatively complex molecule, which may make it difficult to synthesize in large quantities for use in clinical trials.
Orientations Futures
There are several potential future directions for research on 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide. One area of research is the development of analogs of this compound that have improved pharmacokinetic properties and are more suitable for use in clinical trials. Another area of research is the identification of biomarkers that can be used to predict the response to this compound in cancer patients.
In viral infections, future research could focus on the use of this compound in combination with other antiviral agents to enhance their effectiveness. In autoimmune disorders, future research could focus on the use of this compound in combination with other immunomodulatory agents to achieve greater disease control.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of PKR that has potential therapeutic applications in a variety of diseases. It has been extensively studied in preclinical models of cancer, viral infections, and autoimmune disorders, and has been shown to have several biochemical and physiological effects. Although there are limitations to its use in clinical trials, this compound is a promising candidate for drug development and further research.
Applications De Recherche Scientifique
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of various diseases. In cancer research, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
In viral infections, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus, influenza virus, and human immunodeficiency virus (HIV). It has also been shown to enhance the antiviral effects of interferon, a key component of the innate immune response to viral infections.
In autoimmune disorders, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of many autoimmune diseases. It has also been shown to reduce the severity of autoimmune diseases in animal models.
Propriétés
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-3-24-16-7-6-15(11-13(16)2)25(22,23)19-9-4-5-14(12-19)17(21)18-8-10-20/h6-7,11,14,20H,3-5,8-10,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNYCHABNREKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4412754.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4412759.png)
![2-[(4-methylphenyl)sulfonyl]-N-2-pyrimidinylacetamide](/img/structure/B4412761.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B4412771.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B4412772.png)

![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]-2-furamide](/img/structure/B4412784.png)
![3-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}amino)-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4412785.png)
![1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinone](/img/structure/B4412798.png)
![2-(4-methylphenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4412804.png)


![N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4412828.png)
![N-(4-fluorophenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4412838.png)